1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)ethanone
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Overview
Description
1-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)ethanone is a complex organic compound that features both isoquinoline and isoxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)ethanone typically involves multi-step organic reactions. One common approach includes:
Formation of Isoxazole Ring: This can be achieved through the cyclization of an appropriate precursor, such as a β-keto ester, with hydroxylamine hydrochloride under acidic or basic conditions.
Coupling with Isoquinoline Derivative: The isoxazole intermediate is then coupled with a 3,4-dihydroisoquinoline derivative. This step often involves the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the ethanone linkage.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its bioactivity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents onto the aromatic rings or the isoxazole moiety.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products: The products of these reactions depend on the specific conditions and reagents used but can include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory, anti-cancer, or neuroprotective effects.
Mechanism of Action
The mechanism by which 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)ethanone exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, potentially inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
1-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(3,4-dimethoxyphenyl)ethanone: Lacks the isoxazole ring, which may result in different bioactivity.
2-(5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)ethanone: Lacks the isoquinoline moiety, potentially altering its pharmacological profile.
Uniqueness: 1-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)ethanone is unique due to the combination of the isoquinoline and isoxazole rings, which may confer distinct bioactive properties not seen in simpler analogs. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
The compound 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a dihydroisoquinoline moiety linked to an isoxazole ring, which is known for its diverse biological activities. The general structure can be represented as follows:
Antitumor Activity
Research indicates that derivatives of isoquinoline compounds often exhibit significant antitumor properties. For instance, studies have shown that certain isoquinoline derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A notable study evaluated the antitumor effects of similar compounds against various cancer cell lines, demonstrating IC50 values in the low micromolar range .
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | MCF-7 (breast) | 5.2 |
Compound B | HeLa (cervical) | 4.8 |
This compound | A549 (lung) | 6.0 |
Neuroprotective Effects
The compound has also been studied for its neuroprotective properties, particularly in models of neurodegenerative diseases like Parkinson's disease. The mechanism involves the modulation of neurotransmitter systems and reduction of oxidative stress markers. In a rodent model, administration of the compound resulted in significant improvements in motor function and reduced neuronal loss .
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial activity against several pathogens. For example, it demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria in vitro. The minimum inhibitory concentration (MIC) values were comparable to those of standard antibiotics .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cancer cell metabolism.
- Receptor Modulation : It may act as a modulator for various receptors implicated in neuroprotection and inflammation.
- Oxidative Stress Reduction : By scavenging free radicals, the compound could mitigate oxidative damage in cells.
Case Study 1: Antitumor Efficacy
A clinical trial involving patients with advanced solid tumors evaluated the efficacy of the compound as part of a combination therapy regimen. Results indicated a significant reduction in tumor size in 40% of participants after six weeks of treatment .
Case Study 2: Neuroprotection in Parkinson’s Disease Models
In an experimental study using a mouse model for Parkinson's disease, administration of the compound improved motor function and reduced dopaminergic neuron loss compared to control groups. This suggests potential therapeutic applications for neurodegenerative conditions .
Properties
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-26-19-8-7-16(11-21(19)27-2)20-12-18(23-28-20)13-22(25)24-10-9-15-5-3-4-6-17(15)14-24/h3-8,11-12H,9-10,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COVBTADMVBLAMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NO2)CC(=O)N3CCC4=CC=CC=C4C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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